molecular formula C16H16ClNO2S B3010497 1-[4-(4-Chlorophenyl)phenyl]sulfonylpyrrolidine CAS No. 667912-32-5

1-[4-(4-Chlorophenyl)phenyl]sulfonylpyrrolidine

Cat. No.: B3010497
CAS No.: 667912-32-5
M. Wt: 321.82
InChI Key: IHLHPHGZYQXXJW-UHFFFAOYSA-N
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Description

1-[4-(4-Chlorophenyl)phenyl]sulfonylpyrrolidine is an organic compound that features a pyrrolidine ring attached to a sulfonyl group, which is further connected to a biphenyl structure with a chlorine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-Chlorophenyl)phenyl]sulfonylpyrrolidine typically involves the following steps:

    Formation of the Biphenyl Sulfone: The initial step involves the reaction of 4-chlorobenzenesulfonyl chloride with biphenyl under basic conditions to form 4-(4-chlorophenyl)phenyl sulfone.

    Pyrrolidine Addition: The biphenyl sulfone is then reacted with pyrrolidine in the presence of a suitable base, such as sodium hydride, to yield the final product, this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(4-Chlorophenyl)phenyl]sulfonylpyrrolidine undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to form corresponding sulfides or amines.

    Substitution: The chlorine atom on the biphenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of sulfides or amines.

    Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

1-[4-(4-Chlorophenyl)phenyl]sulfonylpyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(4-Chlorophenyl)phenyl]sulfonylpyrrolidine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

  • 4-Chlorophenyl phenyl sulfone
  • 4-(4-Chlorophenyl)sulfonylphenol
  • 4-Chlorophenyl sulfone

Comparison: 1-[4-(4-Chlorophenyl)phenyl]sulfonylpyrrolidine is unique due to the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties compared to other similar compounds. The pyrrolidine ring enhances its three-dimensional structure, potentially leading to different binding affinities and biological activities.

Properties

IUPAC Name

1-[4-(4-chlorophenyl)phenyl]sulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2S/c17-15-7-3-13(4-8-15)14-5-9-16(10-6-14)21(19,20)18-11-1-2-12-18/h3-10H,1-2,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHLHPHGZYQXXJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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